molecular formula C14H15N3O5 B13707382 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide

2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide

Cat. No.: B13707382
M. Wt: 315.35 g/mol
InChI Key: JRURYQJSLYLRLN-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entacapone-d10 is a deuterated form of entacapone, a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). This compound is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy. The deuterated version, entacapone-d10, is often used in scientific research to study the pharmacokinetics and metabolism of entacapone due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of entacapone-d10 involves the incorporation of deuterium atoms into the entacapone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the entacapone molecule are replaced with deuterium atoms using deuterium gas under specific conditions. Another method involves the use of deuterated reagents in the synthesis process to directly introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of entacapone-d10 typically involves large-scale hydrogen-deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle deuterium gas safely. The process includes purification steps to ensure the final product meets the required purity standards for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Entacapone-d10 undergoes various chemical reactions, including:

    Oxidation: Entacapone-d10 can be oxidized to form corresponding quinones.

    Reduction: The nitro group in entacapone-d10 can be reduced to an amine group.

    Substitution: The hydroxyl groups in entacapone-d10 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkoxides and amines are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

Entacapone-d10 is widely used in scientific research for various applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of entacapone.

    Metabolism Studies: Helps in identifying metabolic pathways and metabolites of entacapone.

    Drug Interaction Studies: Used to investigate potential interactions with other drugs.

    Biological Research: Employed in studies related to Parkinson’s disease and other neurological disorders.

    Industrial Applications: Used in the development and testing of new pharmaceutical formulations.

Mechanism of Action

Entacapone-d10, like entacapone, inhibits the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, thereby increasing its availability and prolonging its effect in the brain. The primary molecular target is the COMT enzyme, and the pathway involved includes the inhibition of the methylation of catecholamines, which are crucial for neurotransmitter regulation in the brain.

Comparison with Similar Compounds

    Tolcapone: Another COMT inhibitor used in Parkinson’s disease treatment. It has a longer half-life but is associated with liver toxicity.

    Opicapone: A newer COMT inhibitor with a longer duration of action and fewer side effects compared to entacapone.

Uniqueness of Entacapone-d10: Entacapone-d10’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies due to its stability and ability to trace metabolic pathways more accurately. This makes it a valuable tool in both research and clinical settings.

Properties

Molecular Formula

C14H15N3O5

Molecular Weight

315.35 g/mol

IUPAC Name

2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

JRURYQJSLYLRLN-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N

Origin of Product

United States

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